molecular formula C8H3F4NS B15059393 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

Katalognummer: B15059393
Molekulargewicht: 221.18 g/mol
InChI-Schlüssel: XLAXNPQLOBJALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with fluorinating agents under specific conditions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce nitro groups, while nucleophilic substitution can replace fluorine atoms with other functional groups .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
  • 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole
  • 2-Chloro-6-(trifluoromethoxy)benzothiazole

Uniqueness

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C8H3F4NS

Molekulargewicht

221.18 g/mol

IUPAC-Name

7-fluoro-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H

InChI-Schlüssel

XLAXNPQLOBJALP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)SC(=N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.